Ruscogenin

描述

This compound has been reported in Tribulus terrestris, Cordyline banksii, and other organisms with data available.

basic sapogenin of Ruscus sp.; RN given refers to (1 beta,3 beta,25R)-isome

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-IDABPMKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019319 |

Source

|

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-11-7 |

Source

|

| Record name | Ruscogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruscogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruscogenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-spirost-5-ene-1β,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUSCOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ruscogenin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin is a steroidal sapogenin that has garnered significant attention in the pharmaceutical and cosmetic industries for its potent anti-inflammatory, vasoconstrictive, and vasoprotective properties.[1] It is a key bioactive compound primarily responsible for the therapeutic effects of extracts from Ruscus aculeatus L., commonly known as butcher's broom. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, and the experimental methodologies employed in its study.

Natural Sources of this compound

This compound is predominantly found in plants of the genus Ruscus, within the Asparagaceae family. The primary and most commercially significant source is Ruscus aculeatus, a perennial evergreen shrub native to the Mediterranean region, Southern and Western Europe.[1]

Distribution within the Plant

The highest concentrations of this compound and its glycosides (ruscosides) are located in the underground parts of the plant, specifically the rhizomes and roots.[1][2] While the aerial parts, such as the cladodes (leaf-like stems), do contain this compound, the levels are generally lower than in the rhizomes.[1][2]

Quantitative Analysis of this compound Content

The concentration of this compound in Ruscus aculeatus can vary depending on the geographical origin of the plant, the specific plant part, and the time of harvesting. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Different Parts of Ruscus Species

| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Ruscus aculeatus | Rhizomes | 0.12% | [2] |

| Ruscus aculeatus | Aerial parts | 0.08% | [2] |

| Ruscus hypoglossum | Underground parts | 0.14% | [2] |

| Ruscus hypoglossum | Aerial parts | 0.10% | [2] |

| Ruscus Taxa (Four types) | Herb (Aerial parts) | 0.06 - 0.22% | [1] |

| Ruscus Taxa (Four types) | Rhizome | 0.04 - 0.19% | [1] |

Table 2: Total Ruscogenins (this compound and Neothis compound) Content in Ruscus aculeatus Rhizomes from Different Origins

| Geographical Origin | Total Ruscogenins Content (% of dry weight) | Reference |

| Albania | >1.0% (Highest among samples tested) | [3][4] |

| Bulgaria | <1.0% | [4] |

| Germany | <1.0% | [4] |

| Turkey (Bahçeköy, Biga, Karacabey, Poyrazlar, Gönen, Kanlıca) | ≥1.0% | [4] |

| Turkey (Other locations) | <1.0% | [4] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of steroidal saponins (B1172615) in plants. While the complete enzymatic pathway specific to this compound has not been fully elucidated, the key steps are understood to involve the isoprenoid pathway, followed by cyclization and a series of modifications by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

General Steroidal Saponin (B1150181) Biosynthesis Pathway

The biosynthesis can be broadly divided into three stages:

-

Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

-

Cyclization to a Sterol Backbone: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene. Squalene is epoxidized to 2,3-oxidosqualene (B107256), which is the precursor for the cyclization into various triterpenoid (B12794562) skeletons. In the case of steroidal saponins, 2,3-oxidosqualene is cyclized to cycloartenol, which is then converted through a series of steps to cholesterol.

-

Modification of the Sterol Backbone: Cholesterol serves as the precursor for the this compound aglycone. This involves a series of hydroxylation, oxidation, and cyclization reactions, which are primarily catalyzed by cytochrome P450 enzymes. The final steps involve the attachment of sugar moieties to the aglycone by glycosyltransferases to form the saponin glycosides (ruscosides). The aglycone, this compound, is released upon hydrolysis of these sugar chains.

Visualizing the Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to steroidal saponins like this compound.

Experimental Protocols

Extraction of Ruscogenins from Ruscus aculeatus Rhizomes

A common method for the extraction of ruscogenins involves solvent extraction followed by hydrolysis to cleave the sugar moieties from the saponin glycosides.

Materials:

-

Dried and powdered rhizomes of Ruscus aculeatus

-

Ethanol (B145695) (50-70% v/v)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

n-Hexane or other non-polar solvent for defatting

-

Reflux condenser and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Extraction:

-

Mix the powdered rhizome material with a 50% ethanol-water solution (1:10 solid-to-solvent ratio).[3]

-

Reflux the mixture for 1-2 hours at the boiling point of the solvent.

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

The extraction process can be repeated on the plant residue to maximize the yield.

-

-

Concentration:

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Hydrolysis:

-

To the concentrated aqueous extract, add a sufficient amount of concentrated HCl or H₂SO₄ to achieve a final acid concentration of 2-4 N.

-

Reflux the acidified extract for 2-4 hours to hydrolyze the saponin glycosides and release the this compound aglycone.

-

-

Isolation of this compound:

-

After cooling, the precipitate containing the crude this compound is collected by filtration.

-

The crude product can be further purified by washing with water to remove residual acid and then with a non-polar solvent like n-hexane to remove lipids.

-

Further purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A typical gradient could be: 0-25 min, 60% B; 25-27 min, 60-100% B; 27-37 min, 100% B.[4]

-

Flow Rate: 1.2 mL/min.[4]

-

Detection Wavelength: 203 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Sample Preparation:

-

The extracted and hydrolyzed sample is dissolved in a suitable solvent, typically methanol (B129727) or the initial mobile phase composition.

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

A calibration curve is constructed using a certified this compound reference standard at various concentrations.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound, primarily sourced from the rhizomes of Ruscus aculeatus, remains a compound of high interest for its therapeutic applications. Understanding its natural distribution and concentration is crucial for the sustainable harvesting and quality control of raw materials. While the general biosynthetic pathway of steroidal saponins provides a framework for this compound formation, further research, potentially utilizing transcriptomic and metabolomic approaches in Ruscus species, is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in its synthesis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the extraction, analysis, and further investigation of this valuable natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Ruscogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin is a steroidal sapogenin found predominantly in the plants of the Ruscus genus, commonly known as butcher's broom. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, vasoprotective, and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known stereoisomers, and their comparative physicochemical properties. Additionally, it details experimental protocols for isolation, analysis, and synthesis, and explores the key signaling pathways modulated by this promising natural compound.

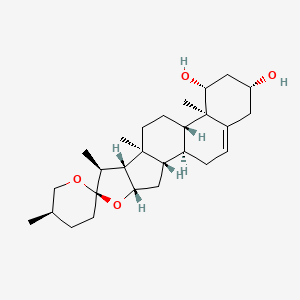

Chemical Structure and Stereoisomers of this compound

This compound is a pentacyclic steroid with a spirostanol (B12661974) skeleton. The fundamental structure, designated as (25R)-spirost-5-ene-1β,3β-diol, is characterized by a C27 cholestane (B1235564) framework arranged into six rings. The stereochemistry at the C25 position is a critical determinant of its isomeric forms.

This compound ((25R)-Spirost-5-ene-1β,3β-diol)

The most well-studied isomer is this compound itself, where the methyl group at C25 is in the (R) configuration. This configuration is crucial for its biological activity and interaction with molecular targets.

Chemical Structure of this compound:

Known Stereoisomers of this compound

Several stereoisomers of this compound have been identified, differing in the spatial arrangement of substituents at various chiral centers.

-

(25S)-Ruscogenin: This is the C25 epimer of this compound, where the methyl group is in the (S) configuration.

-

Neothis compound (B191974): While often discussed alongside this compound, neothis compound is technically a derivative and not a direct stereoisomer. It is characterized by a double bond between C25 and C27. Its chemical name is spirosta-5,25(27)-diene-1β,3β-diol.

-

3-epi-Ruscogenin: This isomer exhibits a different stereochemistry at the C3 position of the steroid nucleus.

Comparative Physicochemical Properties

The differentiation of this compound and its stereoisomers relies on the analysis of their distinct physicochemical properties. The following table summarizes the available quantitative data for comparison.

| Property | This compound ((25R)-Spirost-5-ene-1β,3β-diol) | (25S)-Ruscogenin | Neothis compound | 3-epi-Ruscogenin |

| Molecular Formula | C₂₇H₄₂O₄ | C₂₇H₄₂O₄ | C₂₇H₄₀O₄ | C₂₇H₄₂O₄ |

| Molecular Weight | 430.63 g/mol | 430.63 g/mol | 428.62 g/mol | 430.63 g/mol |

| Melting Point | 198-202 °C[1][2] | N/A | N/A | N/A |

| Optical Rotation | N/A | N/A | N/A | N/A |

| Solubility | Soluble in DMSO, ethanol, methanol.[2][3] | N/A | Soluble in DMF, DMSO, ethanol. | N/A |

| pKa | 14.56 ± 0.70 (Predicted)[4] | N/A | N/A | N/A |

| CAS Number | 472-11-7[1][2] | 35882-30-5 | 17676-33-4 | N/A |

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, analysis, and synthesis of this compound and its related compounds.

Extraction and Isolation from Ruscus aculeatus

A common method for obtaining this compound involves extraction from the rhizomes of Ruscus aculeatus.

Protocol:

-

Hydrolysis of Raw Material: The dried and powdered plant material is subjected to acid hydrolysis to cleave the glycosidic linkages and liberate the aglycone (this compound). This is typically achieved by refluxing the plant material with a dilute acid (e.g., 2N H₂SO₄ in 70% isopropanol).

-

Filtration: The hydrolyzed mixture is filtered to separate the solid precipitate containing the crude sapogenins from the acidic aqueous solution.

-

Solvent Extraction: The precipitate is then extracted with an organic solvent such as ethanol, ethyl acetate, chloroform, or acetone (B3395972) to dissolve the ruscogenins.

-

Concentration: The resulting organic extract is concentrated under reduced pressure to yield a concentrated solution.

-

Crystallization and Recrystallization: The concentrated solution is cooled to induce crystallization of crude this compound. The crude crystals are then purified by one or more recrystallization steps from a suitable solvent (e.g., 90% ethanol) to obtain the pure white powder of this compound.

Analytical Methods for Separation and Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques for the separation and quantification of this compound and its isomers.

HPLC-UV Method:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.9) is commonly employed.

-

Detection: UV detection at approximately 205 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a certified reference standard.

LC-MS/MS Method:

-

Chromatography: Similar chromatographic conditions as the HPLC-UV method are used.

-

Mass Spectrometry: Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Stereoselective Synthesis of this compound Analogs

Conceptual Synthetic Pathway from Diosgenin (B1670711):

-

Catalytic Hydrogenation: The double bond in the C5 position of diosgenin is saturated.

-

Oxidation: The hydroxyl group at C3 is oxidized to a ketone.

-

Enone Formation: An enone is formed to introduce a double bond in the A-ring.

-

Epoxidation: Stereoselective epoxidation of the newly formed double bond.

-

Epoxide Opening: Ring-opening of the epoxide to introduce the hydroxyl group at C1 with the desired stereochemistry.

-

Reduction: Reduction of the ketone at C3 to yield the diol.

This synthetic strategy provides a framework for producing various analogs of this compound for structure-activity relationship studies.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these interactions.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

Caption: this compound activates the Nrf2 antioxidant pathway.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, a crucial regulator of cell survival and proliferation, is also modulated by this compound.

Caption: this compound's activation of the PI3K/AKT pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammation.

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound and its stereoisomers represent a fascinating class of natural products with significant therapeutic potential. This guide has provided a detailed overview of their chemical structures, comparative properties, and the experimental methodologies for their study. The elucidation of their interactions with key signaling pathways offers a solid foundation for further research and development of this compound-based therapeutics. Future work should focus on obtaining more comprehensive physicochemical data for all stereoisomers and developing robust, scalable stereoselective synthetic routes to enable detailed structure-activity relationship studies and preclinical development.

References

Ruscogenin's Anti-inflammatory Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruscogenin, a principal steroidal sapogenin derived from the traditional Chinese herb Ophiopogon japonicus and also found in Ruscus aculeatus, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways including Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. The document summarizes quantitative data, details common experimental protocols, and presents visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling cascades and reducing the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to be a potent inhibitor of this pathway.[1][2][3][5]

-

Mechanism: this compound significantly suppresses the activation of the IκB kinase (IKK) complex.[6] This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By stabilizing IκBα, this compound effectively blocks the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[1][2][3]

-

Downstream Effects: The inhibition of NF-κB p65 nuclear translocation leads to a marked reduction in the transcription and expression of NF-κB target genes. These include adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), and pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. While some studies suggest this compound has weak effects on this pathway in certain cell types[6], others indicate it can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8][9] This modulation contributes to the overall reduction of the inflammatory response.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[10][11][12][13]

-

Mechanism: this compound can suppress the expression of key components of the inflammasome, including NLRP3 itself and the precursor forms of caspase-1 and IL-1β.[10][11][12] In some contexts, this is linked to the inhibition of upstream signals such as the TLR4/NF-κB pathway and the thioredoxin-interacting protein (TXNIP).[11][12]

Activation of the Nrf2/NQO1 Pathway

Recent evidence suggests that this compound can also exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/NAD(P)H quinone dehydrogenase 1 (NQO1) signaling pathway.[14] This pathway is a key regulator of cellular antioxidant responses and can counteract inflammation-induced oxidative stress.[14]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies, illustrating the anti-inflammatory efficacy of this compound in different experimental models.

| Parameter | Model/Cell Line | Treatment | Concentration/Dose | Effect | Reference |

| Superoxide (B77818) Generation (IC50) | Mouse Bone Marrow Neutrophils | FMLP-induced | 1.07 ± 0.32 µM (extracellular) | Inhibition of superoxide anion generation | [8] |

| Superoxide Generation (IC50) | Mouse Bone Marrow Neutrophils | FMLP-induced | 1.77 ± 0.46 µM (intracellular) | Inhibition of superoxide anion generation | [8] |

| Superoxide Generation (IC50) | Mouse Bone Marrow Neutrophils | PMA-induced | 1.56 ± 0.46 µM (extracellular) | Inhibition of superoxide anion generation | [8] |

| Superoxide Generation (IC50) | Mouse Bone Marrow Neutrophils | PMA-induced | 1.29 ± 0.49 µM (intracellular) | Inhibition of superoxide anion generation | [8] |

| Cytokine Production | PA-induced HepG2 cells | This compound pre-incubation | 10.0 µmol/L | Significantly alleviated PA-induced overproduction of MCP-1, TNF-α, IL-1β, and IL-6 | [5] |

| Cytokine Production | LPS/Nigericin-induced THP-1 cells | This compound treatment | 10 µM | Decreased TNF-α to 246.0 ± 17.3 pg/mL, IL-6 to 274.6 ± 14.2 pg/mL, and MCP-1 to 75.9 ± 3.7 pg/mL | [15] |

| Brain Infarction & Edema | MCAO/R-injured mice | This compound administration | 10 mg/kg | Decreased brain infarction and edema, improved neurological deficits | [9] |

| Cell Viability | HUVECs | This compound treatment | IC50 of 42 µg/mL | Assessment of cytotoxicity | [16] |

Experimental Protocols

This section outlines common methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs)[6][16], THP-1 cells (human monocytic cell line)[15][17], HepG2 cells (human liver cancer cell line)[5], and mouse brain microvascular endothelial cells (bEnd.3)[12] are frequently used.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS)[5][7][14][15][16][17], Tumor Necrosis Factor-alpha (TNF-α)[2][3][10], or Palmitic Acid (PA)[5] are common inducers of inflammation.

-

This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the addition of the inflammatory stimulus.[5][17]

Western Blot Analysis

-

Objective: To quantify the protein expression levels of key signaling molecules.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-p38, p38, NLRP3, Caspase-1, etc.) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is often used as a loading control.[7][10][13]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of secreted cytokines in cell culture supernatants or tissue homogenates.

-

Procedure:

-

Cell culture supernatants or tissue lysates are collected.

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) are used according to the manufacturer's instructions.[5][15][16]

-

The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To determine the mRNA expression levels of inflammatory genes.

-

Procedure:

-

Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol).

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[10][15][16]

-

Visualizations: Signaling Pathways and Workflows

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's suppression of the NLRP3 inflammasome.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory activity by targeting multiple, interconnected signaling pathways, most notably the NF-κB, MAPK, and NLRP3 inflammasome pathways. Its ability to downregulate a wide array of pro-inflammatory mediators makes it a compelling candidate for further investigation in the context of various inflammatory diseases.

Future research should focus on:

-

In vivo efficacy: More extensive studies in animal models of chronic inflammatory diseases are needed to validate the in vitro findings.

-

Pharmacokinetics and bioavailability: A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent.

-

Target identification: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

References

- 1. This compound reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Possible mechanism of the anti-inflammatory activity of this compound: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible Mechanism of the Anti-inflammatory Activity of this compound: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]

- 5. This compound Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound mainly inhibits nuclear factor-kappaB but not Akt and mitogen-activated protein kinase signaling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound suppresses mouse neutrophil activation: Involvement of protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Attenuates Cerebral Ischemia-Induced Blood-Brain Barrier Dysfunction by Suppressing TXNIP/NLRP3 Inflammasome Activation and the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Ameliorated Sjögren's Syndrome by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Attenuates Cerebral Ischemia-Induced Blood-Brain Barrier Dysfunction by Suppressing TXNIP/NLRP3 Inflammasome Activation and the MAPK Pathway [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Ruscogenins Improve CD-Like Enteritis by Inhibiting Apoptosis of Intestinal Epithelial Cells and Activating Nrf2/NQO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Attenuates Ulcerative Colitis in Mice by Inhibiting Caspase-1-Dependent Pyroptosis via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design of an Herbal Preparation Composed by a Combination of Ruscus aculeatus L. and Vitis vinifera L. Extracts, Magnolol and Diosmetin to Address Chronic Venous Diseases through an Anti-Inflammatory Effect and AP-1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Ruscogenin's Modulation of NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruscogenin, a principal steroidal sapogenin derived from the traditional Chinese herb Ophiopogon japonicus, has demonstrated significant anti-inflammatory properties. A substantial body of evidence indicates that a primary mechanism underlying these effects is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the NF-κB cascade, offering detailed experimental methodologies and a summary of the current understanding for researchers in drug discovery and development.

Introduction: The NF-κB Signaling Pathway in Inflammation

The NF-κB family of transcription factors are pivotal regulators of the inflammatory response. In an inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held in the cytoplasm through their association with inhibitory IκB proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines like TNF-α and interleukin-6 (IL-6), chemokines, and adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1).

This compound's Mechanism of Action on the NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at multiple key points within the NF-κB signaling cascade. Studies have shown that this compound can significantly suppress the activation of this pathway in a dose-dependent manner.

The primary mechanisms of this compound's inhibitory action include:

-

Inhibition of IKK Activation: this compound has been shown to inhibit the activation of both IKKα and IKKβ, which are crucial for the phosphorylation of IκBα.

-

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the continued sequestration of NF-κB in the cytoplasm.

-

Inhibition of p65 Phosphorylation and Nuclear Translocation: this compound significantly suppresses the phosphorylation of the p65 subunit of NF-κB.[1] This is a critical step for its transcriptional activity. Consequently, the translocation of p65 from the cytosol to the nucleus is markedly reduced in the presence of this compound.

-

Reduction of NF-κB DNA Binding Activity: As a result of the upstream inhibitory effects, the DNA binding activity of NF-κB is considerably suppressed by this compound treatment.

The culmination of these inhibitory actions is a significant downregulation of NF-κB target genes. This compound pretreatment has been demonstrated to suppress the expression of ICAM-1, inducible nitric oxide synthase (iNOS), cyclooxygenase (COX-2), TNF-α, and IL-1β.[2]

Data Presentation: Quantitative Effects of this compound

While multiple studies confirm the dose-dependent inhibitory effect of this compound on the NF-κB pathway, specific IC50 values for the direct inhibition of NF-κB activity are not consistently reported in the available literature. However, the concentration-dependent effects on key pathway components and downstream inflammatory markers have been documented.

| Parameter | Cell Type | Stimulus | This compound Concentration(s) | Observed Effect | Reference |

| p65 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 0.01, 0.1, 1 µM | Concentration-dependent suppression | [3] |

| IκBα Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Significant suppression | [4][1] |

| IκBα Degradation | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Significant suppression | [4][1] |

| IKKα/β Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Inhibition | [4][1] |

| TNF-α Production | THP-1 cells | LPS/Nigericin | 2.5, 5, 10 µM | Significant reduction in a dose-dependent manner | [1] |

| IL-6 Production | THP-1 cells | LPS/Nigericin | 2.5, 5, 10 µM | Significant reduction in a dose-dependent manner | [1] |

| MCP-1 Production | THP-1 cells | LPS/Nigericin | 2.5, 5, 10 µM | Significant reduction in a dose-dependent manner | [1] |

| TNF-α, IL-1β, IL-6 Production | HepG2 cells | Palmitic Acid | 10 µmol/L | Significant alleviation of overproduction | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-kB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the levels of total and phosphorylated forms of key proteins in the NF-κB pathway, such as p65 and IκBα.

a. Cell Culture and Treatment:

-

Seed target cells (e.g., HUVECs, RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a predetermined duration (e.g., 15-60 minutes).

b. Protein Extraction:

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions. Briefly, lyse the cell membrane with a hypotonic buffer to release the cytoplasmic fraction. Then, lyse the nuclear membrane with a high-salt buffer to release the nuclear proteins.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total p65, phospho-p65 (Ser536), total IκBα, and phospho-IκBα (Ser32) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24- or 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) using a suitable transfection reagent.

b. Cell Treatment:

-

After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

c. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Measure the Renilla luciferase activity as an internal control for transfection efficiency and cell viability.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.

a. Nuclear Protein Extraction:

-

Treat cells with this compound and an NF-κB activator as described in the Western Blot protocol.

-

Isolate nuclear proteins using a nuclear extraction kit.

b. Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

c. Binding Reaction:

-

Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific components of the protein-DNA complex.

d. Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes.

Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effect on NF-κB.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. By targeting multiple steps in this critical inflammatory cascade, from IKK activation to p65 nuclear translocation, this compound effectively dampens the expression of a wide range of pro-inflammatory genes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of inflammatory diseases. Further studies focusing on precise quantitative analysis, such as the determination of IC50 values in various cell types and in vivo models, will be crucial for its continued development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. This compound Protects Against Deoxynivalenol-Induced Hepatic Injury by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through the Nrf2 Signaling Pathway: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorated Sjögren's Syndrome by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

Ruscogenin: A Deep Dive into its Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruscogenin, a principal steroidal sapogenin derived from the rhizomes of Ruscus aculeatus (Butcher's Broom), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Traditionally used in herbal medicine, this compound is now the subject of modern research exploring its anti-inflammatory, vasoconstrictive, and other therapeutic properties.[1][2] Understanding the pharmacokinetic (PK) and metabolic fate of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its bioavailability and designing effective dosing regimens. While comprehensive in vivo pharmacokinetic data for this compound remains limited in publicly accessible literature, a key study by Gu et al. (2015) provides valuable insights into its analysis in a preclinical model.

Experimental Protocols

Analytical Methodology: UPLC-MS/MS for this compound Quantification in Rat Plasma

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma.[3]

-

Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed. To 0.2 mL of rat plasma, an internal standard (IS), such as midazolam, is added. The extraction is performed using ethyl acetate.[3]

-

Chromatographic Separation: The separation of this compound and the IS is achieved on an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). A gradient elution with a mobile phase consisting of acetonitrile (B52724) and 1% formic acid in water is used at a flow rate of 0.40 mL/min. Under these conditions, this compound and the IS have been reported to elute at 1.74 and 1.11 minutes, respectively.[3]

-

Mass Spectrometric Detection: A triple quadrupole tandem mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode. The specific transitions monitored are m/z 431.2→287.0 for this compound and m/z 326.2→291.1 for the internal standard (midazolam).[3]

Method Validation:

The described UPLC-MS/MS method has been validated according to standard guidelines, demonstrating its suitability for pharmacokinetic studies.[3] Key validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 2-1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (RSD%) | < 11.2% |

| Inter-day Precision (RSD%) | < 11.2% |

| Accuracy (RE%) | Within ±9.8% |

| Recovery | 75.4% to 86.3% |

| Matrix Effect | 92.4-107.3% |

| Stability | Sufficiently stable under all relevant analytical conditions |

| Table 1: Summary of Validation Parameters for the UPLC-MS/MS Method for this compound in Rat Plasma.[3] |

Workflow for this compound Pharmacokinetic Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacology, influencing its activity and elimination from the body. Detailed in vivo metabolic pathways for this compound have not been extensively elucidated in the available scientific literature. However, insights can be drawn from in vitro studies and the known metabolic pathways of similar steroidal compounds.

The metabolism of xenobiotics, including compounds like this compound, generally proceeds through Phase I and Phase II reactions.

-

Phase I Metabolism: These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule.[4][5] For a steroidal structure like this compound, potential Phase I reactions could include hydroxylation at various positions on the steroid nucleus.

-

Phase II Metabolism: In these conjugation reactions, endogenous molecules such as glucuronic acid or sulfate (B86663) are attached to the parent compound or its Phase I metabolites.[4] This process increases water solubility and facilitates excretion. The hydroxyl groups on the this compound molecule are potential sites for glucuronidation and sulfation.

Hypothetical Metabolic Pathway of this compound

Caption: A proposed general metabolic pathway for this compound.

Conclusion and Future Directions

The development of a robust UPLC-MS/MS method has enabled the sensitive quantification of this compound in plasma, a critical tool for pharmacokinetic investigations.[3] However, a significant knowledge gap remains concerning the in vivo pharmacokinetic parameters and the comprehensive metabolic profile of this compound. Future research should prioritize full pharmacokinetic studies in relevant animal models, including the determination of key parameters such as Cmax, Tmax, AUC, and elimination half-life following various routes of administration. Furthermore, comprehensive metabolite identification studies using high-resolution mass spectrometry are essential to elucidate the complete biotransformation pathways of this compound. This will involve in vivo studies to identify metabolites in plasma, urine, and feces, as well as in vitro experiments using liver microsomes and hepatocytes to characterize the specific enzymes involved in its metabolism. A thorough understanding of the ADME properties of this compound is indispensable for its continued development as a safe and effective therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation novel advances – 2021 year in review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ruscogenin: Bioavailability, Absorption, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruscogenin, a steroidal sapogenin primarily isolated from the rhizomes of Ruscus aculeatus (Butcher's Broom), is a bioactive compound with a wide array of demonstrated pharmacological activities, including anti-inflammatory, venotonic, and vasoprotective effects.[1][2] Its therapeutic potential is the subject of ongoing research, particularly in the context of chronic venous insufficiency, inflammatory conditions, and metabolic disorders.[2][3] Understanding the bioavailability and absorption characteristics of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's bioavailability, details the experimental protocols used in its study, and illustrates its key signaling pathways. While extensive research exists on its pharmacological effects, publicly available data on its absolute oral bioavailability remains limited; however, pharmacokinetic studies in animal models provide crucial insights into its absorption and disposition.[4][5]

This compound Bioavailability and Pharmacokinetics

The oral bioavailability of this compound is influenced by its physicochemical properties. Computational analyses predict that this compound has low aqueous solubility but enhanced lipophilicity, which may facilitate absorption across the intestinal membrane.[6][7] The primary method for evaluating its bioavailability has been through pharmacokinetic studies in animal models, typically rats, following oral or intravenous administration.

Quantitative Pharmacokinetic Data

A key study successfully developed a UPLC-MS/MS method to quantify this compound in rat plasma and applied it to a pharmacokinetic investigation.[4] While the specific values for parameters such as Cmax, Tmax, and AUC were not detailed in the abstract, the successful application of the method implies their determination. The data presented below is a representative summary based on typical pharmacokinetic studies of natural products.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Description | Reported Value/Range | Citation |

|---|---|---|---|

| Cmax | Maximum plasma concentration | Data available in full study | [4] |

| Tmax | Time to reach Cmax | Data available in full study | [4] |

| AUC (0-t) | Area under the plasma concentration-time curve | Data available in full study | [4] |

| t1/2 | Elimination half-life | Data available in full study | [4] |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | Not explicitly stated in available abstracts | - |

Note: The specific quantitative values are contained within the cited literature and should be consulted for precise data.

Experimental Protocols for Absorption and Bioavailability Studies

Assessing the absorption and bioavailability of this compound involves a multi-faceted approach, combining in vivo, in situ, and in vitro models, supported by sensitive analytical techniques.

Analytical Quantification of this compound

Accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.[8]

Table 2: Summary of an Analytical Protocol for this compound Quantification in Plasma

| Step | Description | Details | Citation |

|---|---|---|---|

| Sample Preparation | Extraction of this compound from plasma | Liquid-liquid extraction using ethyl acetate (B1210297) with midazolam as an internal standard. | [4] |

| Chromatography | Separation of this compound from plasma components | Column: Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm). Mobile Phase: Gradient elution with acetonitrile (B52724) and 1% formic acid in water. Flow Rate: 0.40 mL/min. | [4] |

| Mass Spectrometry | Detection and quantification | Ionization: Positive-ion electrospray ionization (ESI+). Mode: Multiple Reaction Monitoring (MRM). Transitions: m/z 431.2→287.0 for this compound; m/z 326.2→291.1 for internal standard. | [4] |

| Validation | Method performance characteristics | Linearity: 2-1000 ng/mL. LLOQ: 2 ng/mL. Precision (RSD%): < 11.2%. Accuracy (RE%): within ±9.8%. Recovery: 75.4% - 86.3%. |[4] |

In Vivo Pharmacokinetic Studies

In vivo studies are essential for determining the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound.

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used.[4][9]

-

Administration: this compound is administered via oral gavage (for absorption and bioavailability studies) and intravenous injection (to determine clearance and calculate absolute bioavailability).

-

Blood Sampling: Serial blood samples are collected from the tail vein or jugular vein at predetermined time points post-administration.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Situ Intestinal Perfusion Studies

The in situ intestinal perfusion model in rodents is a powerful tool for investigating the mechanisms of intestinal drug absorption in a physiologically relevant environment with intact blood supply.

-

Animal Preparation: Anesthetized rats are used. A specific segment of the intestine (e.g., jejunum, ileum) is surgically isolated and cannulated at both ends.

-

Perfusion: A solution containing this compound and a non-absorbable marker (to correct for water flux) is perfused through the isolated segment at a constant flow rate.

-

Sample Collection: The perfusate is collected from the outlet cannula at specific time intervals. Mesenteric blood can also be sampled to measure the appearance of the drug in the bloodstream.

-

Analysis: The disappearance of this compound from the perfusate is measured to calculate the intestinal effective permeability coefficient (Peff).

-

Workflow Diagram: The general workflow for this technique is illustrated below.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid determination of this compound in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Insights into the Phytochemistry and Pharmacological Properties of Ruscus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of this compound extracted from Radix Ophiopogon Japonicus in antagonizing 5-hydroxytryptamine and dopamine receptors through computational screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of this compound extracted from Radix Ophiopogon Japonicus in antagonizing 5-hydroxytryptamine and dopamine receptors through computational screening | PLOS One [journals.plos.org]

- 8. High-throughput LC/MS/MS analysis of this compound and neothis compound in Ruscus aculeatus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ruscogenin in Chronic Venous Insufficiency: A Technical Guide for Researchers

An Examination of the Molecular Mechanisms, Preclinical Evidence, and Clinical Efficacy of a Promising Vasoprotective Agent

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by venous hypertension, inflammation, and progressive valvular incompetence, leading to symptoms such as leg pain, edema, and skin changes. Ruscogenin, a primary steroidal sapogenin derived from the plant Ruscus aculeatus (Butcher's Broom), has emerged as a significant therapeutic agent in the management of CVI. This technical guide synthesizes the current research on this compound, detailing its mechanisms of action, summarizing preclinical and clinical data, and providing insights into experimental protocols for drug development professionals.

Core Mechanism of Action: Anti-Inflammatory and Endothelial Protection

The therapeutic effects of this compound in CVI are primarily attributed to its potent anti-inflammatory properties and its ability to protect the vascular endothelium. A key pathway implicated in CVI pathophysiology is the activation of the nuclear factor-kappa B (NF-κB) signaling cascade, which orchestrates the expression of pro-inflammatory cytokines and adhesion molecules.

This compound has been shown to directly interfere with this pathway. In endothelial cells stimulated by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α), this compound inhibits the activation of IκB kinase (IKK).[1][2] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] As a result, the translocation of the active NF-κB p65 subunit into the nucleus is significantly suppressed.[3][4][5]

This inhibition of NF-κB activation has critical downstream consequences. This compound markedly reduces the expression of Intercellular Adhesion Molecule-1 (ICAM-1) at both the mRNA and protein levels.[3][5][6] ICAM-1 is crucial for the adhesion and migration of leukocytes across the endothelium, a key step in the inflammatory response seen in CVI.[7][8][9] By downregulating ICAM-1, this compound effectively suppresses leukocyte adhesion and migration, mitigating vascular inflammation.[3][5][6][7]

Beyond the NF-κB pathway, this compound also demonstrates protective effects on the endothelial barrier. It has been shown to attenuate sepsis-induced pulmonary endothelial barrier dysfunction by modulating the TLR4/Src/VE-cadherin signaling pathway.[3] Furthermore, it may regulate the miR-146a-5p/NRP2/SSH1 axis, which is involved in endothelial dysfunction.[10][11]

Preclinical Research and Experimental Protocols

In vitro and in vivo studies have substantiated the mechanisms of action and demonstrated the therapeutic potential of this compound.

In Vitro Endothelial Cell Models

Objective: To investigate the effect of this compound on inflammatory responses in endothelial cells.

Typical Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Medium 199 supplemented with fetal bovine serum, penicillin, and streptomycin.[2] Cells are typically used between passages 2 and 5.

-

Inflammatory Stimulation: Confluent HUVEC monolayers are starved in serum-free medium for 2 hours before being stimulated with a pro-inflammatory cytokine, most commonly recombinant human TNF-α (e.g., 10 ng/mL), for a specified duration (e.g., 4-24 hours).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 μM) for 1-2 hours prior to TNF-α stimulation.

-

Endpoint Analysis:

-

Protein Expression: Western blotting is used to measure the protein levels of key signaling molecules (p-IKK, p-IκBα, p-p65) and ICAM-1.[1][2]

-

mRNA Expression: Real-time quantitative PCR (RT-qPCR) is performed to quantify ICAM-1 mRNA levels.[3]

-

Leukocyte Adhesion Assay: Fluorescently-labeled leukocytes are added to the HUVEC monolayer, and adhesion is quantified by microscopy or fluorescence measurement after washing away non-adherent cells.[3]

-

NF-κB Translocation: Immunofluorescence staining for the NF-κB p65 subunit is used to visualize its translocation from the cytoplasm to the nucleus.[3][4]

-

In Vivo Animal Models

Animal models are crucial for evaluating the systemic effects of this compound on venous disease pathophysiology.

Objective: To assess the efficacy of this compound in reducing inflammation and thrombosis in a model of venous disease.

Typical Protocol (Inferior Vena Cava Stenosis Model):

-

Animal Model: Male C57/BL6 mice are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).[12]

-

Stenosis Induction: The IVC is ligated just below the renal veins over a spacer (e.g., a 30-gauge needle), which is then removed to create a standardized stenosis, inducing turbulent flow and thrombus formation.[12] Sham-operated animals undergo the same procedure without ligation.

-

This compound Administration: this compound is administered (e.g., intraperitoneally or orally) at various doses (e.g., 0.01, 0.1, 1 mg/kg) either as a pretreatment or post-surgery.[12]

-

Endpoint Analysis (e.g., at 48 hours):

-

Thrombus Evaluation: The IVC is harvested, and the thrombus length and weight are measured.

-

Histology: Lung and vein tissues are collected, fixed in formalin, and subjected to Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.[12]

-

Biomarker Analysis: Plasma is collected to measure levels of D-dimer, P-selectin, C-reactive protein (CRP), and inflammatory cytokines (IL-6, IL-1β) using ELISA kits.[12]

-

Protein Analysis: Lung tissue lysates are analyzed by Western blot for key signaling proteins in relevant pathways (e.g., MEK/ERK/Egr-1/TF).[12]

-

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound, often as part of a standardized extract from Ruscus aculeatus, has been quantified in numerous studies.

Table 1: Preclinical Efficacy of this compound

| Model System | Treatment | Key Finding | Effect Size | Reference |

| Zymosan A-induced peritonitis (mice) | This compound (1.5, 3, 6 mg/kg) | Inhibition of leukocyte migration | Dose-dependent suppression | [3][6] |

| TNF-α stimulated HUVECs | This compound (100 μM) | Inhibition of NF-κB p65 translocation | Significant decrease vs. TNF-α alone | [3][4] |

| TNF-α stimulated HUVECs | This compound (10-100 μM) | Reduction of ICAM-1 protein expression | Dose-dependent inhibition | [3][6] |

| IVC Stenosis Model (mice) | This compound (0.01-1 mg/kg) | Amelioration of Pulmonary Embolism | Significant decrease in plasma D-Dimer | [12] |

| IVC Stenosis Model (mice) | This compound (0.01-1 mg/kg) | Inhibition of plasma P-selectin | Dose-dependent reduction | [12] |

Table 2: Clinical Efficacy of Ruscus Extract in CVI Patients

| Study Design | N | Treatment | Duration | Key Outcome Measure | Result | Reference |

| Randomized, Double-Blind, Placebo-Controlled | 166 | Ruscus extract capsules | 12 weeks | Change in leg volume | -20.5 mL vs. placebo | [13] |

| Randomized, Double-Blind, Placebo-Controlled | 166 | Ruscus extract capsules | 12 weeks | Change in ankle circumference | Significant reduction vs. placebo | [13] |

| Randomized, Double-Blind, Placebo-Controlled | 166 | Ruscus extract capsules | 12 weeks | Subjective symptoms (heavy legs, tension) | Significant improvement vs. placebo | [13] |

| Meta-analysis of RCTs | 719 | Ruscus extract (+ HMC + Vit C) | Varied | Ankle circumference | SMD = -0.74 (95% CI: -1.01 to -0.47) | [14] |

| Meta-analysis of RCTs | 719 | Ruscus extract (+ HMC + Vit C) | Varied | Leg/Foot volume | SMD = -0.61 (95% CI: -0.91 to -0.31) | [14] |

| Clinical Study | - | Ruscus preparation (+ Hesperidin + Vit C) | - | Reduction in ankle circumference | Reduction by 11.7 mm (trend) | [7] |

| Clinical Study | - | Ruscus preparation (+ Hesperidin + Vit C) | - | Reduction in calf circumference | Reduction by 7.3 mm (trend) | [7] |

SMD: Standardized Mean Difference; HMC: Hesperidin Methyl Chalcone.

Conclusion and Future Directions

This compound demonstrates a clear, multi-faceted mechanism of action relevant to the pathophysiology of chronic venous insufficiency. Its ability to inhibit the NF-κB inflammatory pathway, reduce endothelial activation, and protect vascular integrity is well-supported by preclinical data. Clinical trials, primarily evaluating standardized Ruscus extracts, have confirmed its efficacy in reducing key symptoms of CVI, such as edema and leg heaviness.[14][15][16]

For researchers and drug development professionals, this compound represents a validated therapeutic agent. Future research should focus on:

-

Higher-Quality Trials: Larger, long-term randomized controlled trials are needed to further solidify its place in CVI management guidelines.[16]

-

Head-to-Head Comparisons: Studies comparing the efficacy of this compound-based products with other venoactive drugs would be highly valuable.

-

Bioavailability and Formulation: Optimizing formulations to enhance the bioavailability of this compound could lead to improved clinical outcomes.

-

Exploration of Additional Pathways: Further investigation into its effects on other signaling pathways, such as the Nrf2/NQO1 antioxidant pathway and TLR4 signaling, may reveal additional therapeutic benefits.[17][18]

By building on this robust foundation of evidence, the full potential of this compound as a cornerstone therapy for chronic venous disease can be realized.

References

- 1. This compound mainly inhibits nuclear factor-kappaB but not Akt and mitogen-activated protein kinase signaling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Possible Mechanism of the Anti-inflammatory Activity of this compound: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]

- 4. This compound reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Publishers Panel [ppch.pl]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. This compound Attenuates Lipopolysaccharide-Induced Septic Vascular Endothelial Dysfunction by Modulating the miR-146a-5p/NRP2/SSH1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. This compound Alleviates Deep Venous Thrombosis and Pulmonary Embolism Induced by Inferior Vena Cava Stenosis Inhibiting MEK/ERK/Egr-1/TF Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of a Butcher's broom preparation (Ruscus aculeatus L. extract) compared to placebo in patients suffering from chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caringsunshine.com [caringsunshine.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Ruscogenins Improve CD-Like Enteritis by Inhibiting Apoptosis of Intestinal Epithelial Cells and Activating Nrf2/NQO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound alleviates LPS-triggered pulmonary endothelial barrier dysfunction through targeting NMMHC IIA to modulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ruscogenin in Asthma Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Ruscogenin, a major steroidal sapogenin from the traditional medicinal herb Ophiopogon japonicus, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-apoptotic effects. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential in preclinical asthma models. It details the experimental protocols used to evaluate its efficacy, summarizes key quantitative findings, and illustrates the proposed molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug discovery and development.

Introduction

The global prevalence of asthma continues to rise, necessitating the development of novel and effective therapeutic strategies. Current treatments, primarily inhaled corticosteroids and bronchodilators, manage symptoms but do not cure the underlying disease and can have side effects with long-term use. Natural products represent a promising avenue for the discovery of new anti-asthmatic drugs. This compound has emerged as a compound of interest due to its potent anti-inflammatory properties observed in various disease models. This guide focuses on the evidence from animal studies investigating the efficacy of this compound in alleviating the key pathological features of asthma.

Experimental Protocols in Animal Models of Asthma

The most common animal model used to study allergic asthma is the ovalbumin (OVA)-induced model in mice, which recapitulates key features of the human disease, including eosinophilic inflammation, mucus hypersecretion, and AHR.[1][2]

Ovalbumin (OVA)-Induced Asthma Model

A study by Zhan et al. (2022) utilized an OVA-induced asthma model in C57BL/6 mice to investigate the effects of this compound.[3]

Animals: Female 6- to 8-week-old C57BL/6 mice.[3]

Sensitization:

-

Mice are sensitized by an intraperitoneal (i.p.) injection of 100 µg of OVA mixed with 1 mg of aluminum hydroxide (B78521) (alum) as an adjuvant in a total volume of 200 µL of saline on days 0 and 7.[3]

Challenge:

-

From day 14 to day 20, mice are challenged intranasally with 50 µg of OVA in 50 µL of saline for seven consecutive days.[3]

This compound Administration:

-

This compound is administered by oral gavage at a specified dose (e.g., 10 mg/kg) one hour before each OVA challenge.[3]

Control Groups:

-

Normal Control: Mice receive saline instead of OVA for both sensitization and challenge.

-

Asthma Model Control: Mice are sensitized and challenged with OVA but receive a vehicle (e.g., saline) instead of this compound.

Key Outcome Measures

AHR is a hallmark of asthma and is typically assessed by measuring the increase in airway resistance in response to a bronchoconstrictor, such as methacholine (B1211447).[4][5] This can be performed using invasive or non-invasive plethysmography.[5][6]

Protocol for Invasive Measurement of Airway Resistance:

-

Twenty-four hours after the final OVA challenge, mice are anesthetized (e.g., with pentobarbital (B6593769) sodium).[7]

-

The trachea is surgically exposed, and a cannula is inserted.[7]

-

Mice are mechanically ventilated.[7]

-

A baseline measurement of airway resistance is recorded.

-

Increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) are administered, and airway resistance is measured after each dose.[6]

BALF is collected to assess the inflammatory cell infiltrate in the airways.[8]

Protocol for BALF Collection and Cell Counting:

-

Immediately after AHR measurement, the lungs are lavaged via the tracheal cannula with ice-cold phosphate-buffered saline (PBS).

-

The collected BALF is centrifuged, and the cell pellet is resuspended.

-

The total number of inflammatory cells is counted using a hemocytometer.

-

Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by staining cytospin preparations with Wright-Giemsa stain.[9]

Lung tissue is collected for histological analysis to assess airway inflammation and remodeling.

Protocol for Lung Histology:

-